3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione
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Overview
Description
3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with cyclohexyl, methoxy, and isopropoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are essential for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthalene compounds.
Scientific Research Applications
3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.
Medicine: Its derivatives are investigated for their pharmacological properties and potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Shares a similar naphthoquinone core but lacks the cyclohexyl and isopropoxy groups.
6-Methoxy-2-naphthol: Similar methoxy substitution but different functional groups at other positions.
1,4-Naphthoquinone: The parent compound without any substitutions.
Uniqueness
3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and further research.
Properties
CAS No. |
827606-23-5 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-methoxy-2-propan-2-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C20H24O4/c1-12(2)24-20-17(13-7-5-4-6-8-13)18(21)16-11-14(23-3)9-10-15(16)19(20)22/h9-13H,4-8H2,1-3H3 |
InChI Key |
NKHWTCVTEAYPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C2=C(C1=O)C=CC(=C2)OC)C3CCCCC3 |
Origin of Product |
United States |
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